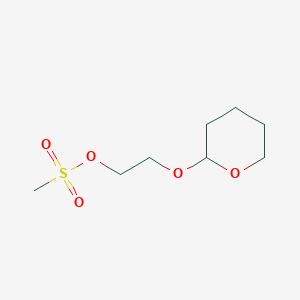![molecular formula C28H12N4O4 B3321089 4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile CAS No. 131032-66-1](/img/structure/B3321089.png)
4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile
Overview
Description
4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile is a complex organic compound with a molecular formula of C28H14N2O8[_{{{CITATION{{{1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 .... This compound belongs to the class of phenanthroline derivatives and is known for its unique structural and chemical properties[{{{CITATION{{{_1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile typically involves multi-step organic reactions[_{{{CITATION{{{1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] [3,8 ...](https://www.chemspider.com/Chemical-Structure.935439.html). The starting materials often include benzene derivatives and phenanthroline precursors[{{{CITATION{{{1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 .... The reaction conditions may require high temperatures and the use of strong oxidizing agents to achieve the desired product[{{{CITATION{{{_1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 ....
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors[_{{{CITATION{{{1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] [3,8 ...](https://www.chemspider.com/Chemical-Structure.935439.html). The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity[{{{CITATION{{{1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 .... Purification steps, such as recrystallization or chromatography, are employed to obtain the final product[{{{CITATION{{{_1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 ....
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used[_{{{CITATION{{{_1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 ....
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium cyanide (NaCN)[_{{{CITATION{{{_1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 ....
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydroxyl groups or amines.
Substitution: Formation of cyano groups or other functional groups.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals[_{{{CITATION{{{_1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 ....
Biology: Studied for its potential biological activity, such as antimicrobial properties[_{{{CITATION{{{_1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 ....
Medicine: Investigated for its use in drug delivery systems and as a therapeutic agent[_{{{CITATION{{{_1{4,4′- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo [lmn] 3,8 ....
Industry: Employed in the development of organic solar cells and other electronic devices.
Mechanism of Action
The mechanism by which 4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
Naphthalene Diimide (NDI): Similar in structure but differs in functional groups.
Phenanthroline Derivatives: Similar core structure but different substituents.
Uniqueness: 4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile is unique due to its specific arrangement of oxo and cyano groups, which contribute to its distinct chemical and physical properties.
Properties
IUPAC Name |
4-[13-(4-cyanophenyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H12N4O4/c29-13-15-1-5-17(6-2-15)31-25(33)19-9-11-21-24-22(12-10-20(23(19)24)26(31)34)28(36)32(27(21)35)18-7-3-16(14-30)4-8-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTXGAPJJRWQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=C(C=C6)C#N)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Imidazo[2,1-b]thiazol-5-ylmethanol](/img/structure/B3321021.png)




![tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate](/img/structure/B3321076.png)




